molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No. B592257
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyleneazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO2 . It is also known by other names such as 1-Boc-3-methylideneazetidine and 1-Boc-3-methyleneazetidine .


Synthesis Analysis

This compound is used as a building block in the synthesis of azaspiro [3.4]octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The molecular weight of Tert-butyl 3-methyleneazetidine-1-carboxylate is 169.22 g/mol . The InChI string representation of its structure is InChI=1S/C9H15NO2/c1-7-5-10 (6-7)8 (11)12-9 (2,3)4/h1,5-6H2,2-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-methyleneazetidine-1-carboxylate is a liquid at 20°C . It has a flash point of 84°C and a specific gravity of 0.98 . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

  • Tert-butyl 3-methyleneazetidine-1-carboxylate derivatives are used as intermediates in the synthesis of homochiral amino acid derivatives, which have significant synthetic value (Kollár & Sándor, 1993).

  • This compound has applications in the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

  • It is used in the synthesis of novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, which are important in cancer treatment (Ali et al., 1995).

  • The compound is a key intermediate in the production of azetidine-3-carboxylic acid derivatives, which are increasingly important in medicinal chemistry (Ji et al., 2018).

  • It's used as a chiral auxiliary and a chiral Aib building block in peptide synthesis, showing its utility in stereochemistry and organic synthesis (Studer et al., 1995).

  • Tert-butyl 3-methyleneazetidine-1-carboxylate derivatives have shown potential as antibacterial agents, particularly against Gram-positive and Gram-negative bacterial strains (Song et al., 2009).

  • It serves as a precursor in the synthesis of other complex organic compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which have applications in drug discovery (Meyers et al., 2009).

  • This compound plays a crucial role in the synthesis of histamine H4 receptor ligands, which have potential therapeutic applications in inflammation and pain (Altenbach et al., 2008).

Safety And Hazards

This compound is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

tert-butyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECAHFSQQZQZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717214
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-methyleneazetidine-1-carboxylate

CAS RN

934664-41-2
Record name tert-Butyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylideneazetidine, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of potassium tert-butoxide (15.5 g, 137 mmol) and methyltriphenylphosphine bromide (49 g, 137 mmol) in diethyl ether (300 mL) was stirred at room temperature for 1 hour, followed by the addition of 1,1-dimethylethyl 3-oxoazetidine-1-carboxylate (10 g, 58 mmol in 100 mL diethyl ether). The mixture was stirred at 35° C. for 2 hours and then allowed to cool to room temperature. The mixture was filtered through a pad of celite, washing with diethyl ether. The filtrate was partitioned with water and washed twice with water, brine, dried over sodium sulfate, filtered and concentrated in vacuo to give an orange oil which was purified by column chromatography. Eluting with 10% ethyl acetate in hexanes, isolated product was concentrated in vacuo to afford 9.80 g, 58 mmol (100%) of 1,1-dimethylethyl 3-methylideneazetidine-1-carboxylate as a colorless oil. 1H NMR (400 MHz, DMSO): 5.05-4.85 (m, 2H), 4.95-4.63 (m, 4H), 1.45 (s, 9H). GC-MS for C9H15NO2: 169.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. mixture of KOtBu (5.90 g, 52.6 mmol) in 95 mL ether was added methyltriphenylphosphonium bromide (18.8 g, 52.6 mmol). The reaction mixture was warmed to ambient temperature and stirred 1.5 hours. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (4.50 g, 26.3 mmol) in 10 mL ether was added. The reaction mixture was heated to reflux for 2 hours, then cooled to ambient temperature. Solids were removed by vacuum filtration through compressed Celite and rinsed with ether, and the filtrate was concentrated. The resulting residue was suspended in 1:1 hexanes:ethyl acetate, and the solids were removed by vacuum filtration through GF/F paper and rinsed with 1:1 hexanes:ethyl acetate. The filtrate was concentrated, and the resulting oil was purified on silica gel (5-20% ethyl acetate in hexanes gradient) to give the desired product (3.50 g, 78.7% yield) as a clear colorless oil.
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
18.8 g
Type
catalyst
Reaction Step Three
Yield
78.7%

Synthesis routes and methods III

Procedure details

To a suspension of methyltriphenylphosphonium bromide (1.56 g, 4.37 mmol) in 30 mL of Et2O stirred at 0° C. was added potassium tert-butylate (0.459 g, 4.09 mmol). After 0.5 h the cold bath was removed and the mixture was stirred for 1 h at r.t. Afterwards, it was cooled off in water-ice bath, and 3-oxo-azetidine-1-carboxylic acid tert-butyl ester (500 mg, 2.92 mmol) was added. The cold bath was removed. After overnight resting, the reaction mixture was quenched with a saturated solution of NH4Cl in water, extracted with Et2O, dried on Na2SO4, evaporated to dryness in vacuo, dissolvent. The residual crude was purified by automated flash chromatography (SP1®TM-Biotage; gradient Petroleum Ether-Acetone from 10:0 to 7:3) to give the title compound (426 mg) as a dense colourless oil. Yield: 86.2%
Quantity
0.459 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86.2%

Citations

For This Compound
4
Citations
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
… Triethylamine (0.96 g, 9.44 mmol) was added to a mixture of the residue and tert-butyl 3-methyleneazetidine-1-carboxylate (1.59 g, 9.39 mmol) in THF (30 mL) at room temperature. The …
Number of citations: 19 www.sciencedirect.com
R Gurbanov, A Sokolov, S Golovach, K Melnykov… - …, 2020 - thieme-connect.com
A three-step approach to the synthesis of sp 3 -enriched β-fluoro sulfonyl chlorides starting from alkenes is reported. The method was successfully applied to a wide range of acyclic and …
Number of citations: 3 www.thieme-connect.com
JLM Matos - 2019 - search.proquest.com
Recent efforts from several laboratories, including the Shenvi group, have demonstrated the synthetic utility of base metal catalysis in olefin hydrofunctionalization. This thesis discusses …
Number of citations: 0 search.proquest.com
GGP SI
Number of citations: 0

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